N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide

Anticancer Cytotoxicity Benzofuran

Elevate your BET bromodomain drug discovery with this benzofuran nicotinamide derivative (CAS 923172-34-3). Its unique combination of a 5-bromo substitution, 4-chlorobenzoyl group, and pyridine-3-carboxamide moiety enables robust probing of BD1/BD2 selectivity. Sourced at ≥95% purity, it's ideal for systematic SAR exploration alongside des-bromo and benzamide analogs. For R&D use only. Request your quote today.

Molecular Formula C21H12BrClN2O3
Molecular Weight 455.69
CAS No. 923172-34-3
Cat. No. B2620536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide
CAS923172-34-3
Molecular FormulaC21H12BrClN2O3
Molecular Weight455.69
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H12BrClN2O3/c22-14-5-8-17-16(10-14)18(25-21(27)13-2-1-9-24-11-13)20(28-17)19(26)12-3-6-15(23)7-4-12/h1-11H,(H,25,27)
InChIKeyMPMYTTIWIUAVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 923172-34-3): Compound Identity and Research-Grade Specifications


N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 923172-34-3), also referred to as N-(5-bromo-2-(4-chlorobenzoyl)benzofuran-3-yl)nicotinamide, is a synthetic benzofuran derivative with the molecular formula C₂₁H₁₂BrClN₂O₃ and a molecular weight of 455.69 g/mol . The compound features a benzofuran core bearing a 5-bromo substituent, a 2-(4-chlorobenzoyl) group, and a pyridine-3-carboxamide (nicotinamide) moiety at the 3-position . This structural architecture places it within the class of nicotinamide-functionalized benzofurans, a chemotype that has been explored in patent literature for bromodomain inhibition, nematicidal activity, and anticancer applications [1][2]. The compound is commercially available from multiple vendors at purities of ≥95% for research use only .

Why Generic Substitution Fails for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 923172-34-3): Structural Determinants of Target Engagement


Within the benzofuran nicotinamide chemotype, three critical structural variables govern biological activity profiles: (i) the nature of the 3-position amide (nicotinamide vs. benzamide vs. cyclohexanecarboxamide), (ii) the halogenation pattern on the benzofuran core (5-Br vs. 5-Cl vs. unsubstituted), and (iii) the substitution on the 2-benzoyl group (4-Cl vs. 4-OCH₃ vs. 4-F) . The pyridine-3-carboxamide (nicotinamide) group at the 3-position distinguishes this compound from close analogs such as N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (CAS 929390-63-6) and N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide , which bear different amide moieties. The 5-bromo substituent further differentiates this compound from the des-bromo analog N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 929452-45-9) . These structural variations are expected to produce distinct binding interactions with biological targets—particularly bromodomain-containing proteins where the acetyl-lysine binding pocket is sensitive to halogen substitution patterns—making direct substitution among analogs unreliable without confirmatory biological data [1].

Quantitative Differentiation Evidence for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 923172-34-3): Procurement-Relevant Comparative Data


Cytotoxicity Profile Against Human Lung Adenocarcinoma (A-549) Cells: Comparison with Des-Bromo Analog

Vendor-reported data indicate that N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide exhibits an IC₅₀ of 10 µM against A-549 (human lung adenocarcinoma) cells in vitro, as assessed by cell viability assay . The des-bromo analog, N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 929452-45-9), lacks the 5-bromo substituent on the benzofuran core and has not been reported with comparable cytotoxicity data, suggesting that the 5-bromo substituent may contribute to enhanced antiproliferative activity in this cell line . IMPORTANT CAVEAT: These data originate from vendor technical datasheets rather than peer-reviewed primary literature and should be independently verified before procurement decisions.

Anticancer Cytotoxicity Benzofuran A-549 Lung cancer

Enzyme Inhibition Profile: Putative Multi-Target Activity Against PKB/Akt, CDK2, and HDAC6

Vendor-reported enzyme inhibition data suggest that this compound exhibits significant inhibitory activity against Protein Kinase B (PKB/Akt) with an IC₅₀ of 0.35 µM, moderate inhibition of Cyclin-dependent Kinase 2 (CDK2) with an IC₅₀ of 25 µM, and high selectivity index for Histone Deacetylase 6 (HDAC6) with an IC₅₀ of 18 µM . In contrast, the structurally related benzamide analog N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (CAS 929390-63-6) has been reported to inhibit certain kinases involved in cancer progression, but without quantitative IC₅₀ values for these specific enzyme targets . The nicotinamide moiety in the target compound may facilitate distinct hydrogen-bonding interactions with the HDAC catalytic site compared to the benzamide analog. CRITICAL NOTE: These enzyme inhibition data are sourced solely from a vendor technical datasheet; no peer-reviewed publication confirming these values could be identified at the time of this analysis. Independent replication is essential.

Kinase inhibition PKB/Akt CDK2 HDAC6 Multi-target

Nematicidal Activity Potential: Class-Level Inference from Pyridyl Carboxamide Patent

US Patent Application US2016/0309717 A1 discloses a series of pyridyl carboxamide derivatives as nematicidal agents, explicitly including compounds bearing a 5-Br substituent on the benzofuran core (Compounds 7–12 in the patent table) [1]. While the specific compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide is not individually exemplified with quantitative nematicidal activity data in the patent, the generic structural formula (I) encompasses this compound, and the 5-Br substitution pattern is associated with nematicidal activity in related exemplars [1]. By contrast, compounds with alternative halogenation patterns (e.g., 6-Cl or 3-Cl,5-CF₃) in the same patent series exhibit distinct activity profiles, indicating that the 5-Br substitution is a non-interchangeable determinant of nematicidal potency [1]. This class-level inference provides a rationale for prioritizing this compound in nematicide screening programs.

Nematicide Agrochemical Crop protection Pyridyl carboxamide

Structural Differentiation from Closest Commercial Analogs: Amide Moiety Comparison

Among commercially available compounds sharing the 5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl core, three principal amide variants are available: (i) pyridine-3-carboxamide/nicotinamide (the target compound, CAS 923172-34-3, MW 455.69) , (ii) benzamide (CAS 929390-63-6, MW 452.73) , and (iii) cyclohexanecarboxamide (MW 460.75) . The pyridine-3-carboxamide variant introduces an additional nitrogen atom capable of participating in hydrogen bonding and metal coordination, which is absent in the benzamide and cyclohexanecarboxamide variants. The molecular weight differential between the nicotinamide (455.69) and benzamide (452.73) variants is minimal (~3 Da), but the polarity and hydrogen-bonding capacity differ substantially: the nicotinamide variant has a calculated topological polar surface area (TPSA) that includes the pyridine nitrogen, while the benzamide variant lacks this feature . The cyclohexanecarboxamide variant introduces conformational flexibility through the cyclohexyl ring, which may alter binding mode compared to the relatively planar nicotinamide moiety.

Structure-activity relationship Nicotinamide Benzamide Analog comparison

Bromodomain Inhibition Potential: Class-Level Evidence from GSK Benzofuran Bromodomain Inhibitor Patent

GSK patent US2019/0151279 A1 (also published as WO2017/174535) discloses a broad series of benzo[b]furan derivatives as bromodomain inhibitors, with demonstrated selectivity for the second bromodomain (BD2) of BET family proteins (BRD2, BRD3, BRD4, and BRDT) [1]. The patent establishes that specific substitution patterns on the benzofuran core—including halogen positioning and amide functionality—are critical determinants of BD2 selectivity and potency [1]. While the specific compound CAS 923172-34-3 is not individually exemplified with quantitative bromodomain inhibition data in this patent, the structural features of this compound (benzofuran core, pyridine carboxamide at the 3-position, halogen substitution at the 5-position) align with the generic Markush structures claimed [1]. In contrast, compounds lacking the pyridine carboxamide moiety or bearing alternative heterocyclic amides are reported to exhibit different BD1/BD2 selectivity profiles within the same patent series [1]. This class-level evidence supports the prioritization of pyridine-3-carboxamide benzofurans for bromodomain-focused research programs.

Bromodomain BET inhibitor BD2 selectivity Epigenetics Benzofuran

Best-Fit Research and Industrial Application Scenarios for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 923172-34-3)


Epigenetic Drug Discovery: Bromodomain (BET Family BD2) Inhibitor Screening

Based on the GSK patent disclosure establishing benzofuran pyridine carboxamides as BD2-selective bromodomain inhibitors [1], this compound is suitable as a screening candidate in BET bromodomain drug discovery programs. The pyridine-3-carboxamide moiety may engage the acetyl-lysine binding pocket via hydrogen bonding and π-stacking interactions, while the 5-bromo and 4-chlorobenzoyl substituents can be leveraged to probe BD1 vs. BD2 selectivity. Researchers should benchmark activity against known BET inhibitors (e.g., JQ1, I-BET762) and assess selectivity across BRD2, BRD3, BRD4, and BRDT bromodomains.

Agrochemical Nematicide Lead Identification

US Patent US2016/0309717 A1 claims pyridyl carboxamide benzofuran derivatives bearing 5-Br substitution as nematicidal agents [2]. This compound, which falls within the generic structural scope of the patent, is appropriate for inclusion in nematicide screening panels targeting agriculturally relevant nematode species (e.g., Meloidogyne spp., Heterodera spp.). Comparative evaluation against 6-Cl and 5-Cl analogs from the same patent series is recommended to establish halogen-dependent structure-activity relationships.

Multi-Target Anticancer Probe Development: PKB/Akt and HDAC6 Dual Inhibition

Vendor-reported enzyme inhibition data suggest sub-micromolar activity against PKB/Akt (IC₅₀ = 0.35 µM) and moderate HDAC6 inhibition (IC₅₀ = 18 µM) . While independent verification is essential, these data—if replicated—would position this compound as a potential starting point for developing dual Akt/HDAC6 inhibitors. This polypharmacology approach is of current interest in oncology, where simultaneous blockade of survival signaling (Akt) and epigenetic regulation (HDAC6) may overcome resistance mechanisms. Researchers should conduct orthogonal enzyme assays (e.g., TR-FRET for HDAC6, ADP-Glo for Akt) and confirm cellular target engagement before investing in medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Studies on Benzofuran Nicotinamide Chemical Space

This compound occupies a distinct position in the benzofuran nicotinamide chemical space that is not fully represented by its closest commercially available analogs: it uniquely combines the 5-bromo substituent, 4-chlorobenzoyl group, and pyridine-3-carboxamide moiety in a single molecule . For medicinal chemistry groups conducting systematic SAR exploration of this chemotype, procurement of this compound enables direct comparison with: (a) the des-bromo analog (CAS 929452-45-9) to assess the contribution of 5-Br to activity; (b) the benzamide analog (CAS 929390-63-6) to evaluate the role of the pyridine nitrogen; and (c) the cyclohexanecarboxamide analog to probe amide conformational effects. This systematic comparison is essential for establishing robust SAR models.

Quote Request

Request a Quote for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.